molecular formula C25H22N4O3S B10940726 Methyl 2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10940726
M. Wt: 458.5 g/mol
InChI Key: TXEYXQNWBFCMTC-UHFFFAOYSA-N
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Description

Methyl 2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include anhydrous aluminum chloride, sodium nitrite, and various organic solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can be achieved by using more efficient catalysts, optimizing reaction conditions, and scaling up the process. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves the inhibition of CDK2/cyclin A2, a key regulator of the cell cycle. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{3-[(2,4-dimethylphenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate stands out due to its unique combination of functional groups and its potent CDK2 inhibitory activity. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

methyl 4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C25H22N4O3S/c1-14-8-9-19(15(2)10-14)32-12-17-6-5-7-18(11-17)22-27-23-20-16(3)21(25(30)31-4)33-24(20)26-13-29(23)28-22/h5-11,13H,12H2,1-4H3

InChI Key

TXEYXQNWBFCMTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C)C

Origin of Product

United States

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